molecular formula C4H5N3O2 B2711730 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 815588-82-0

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2711730
CAS No.: 815588-82-0
M. Wt: 127.103
InChI Key: PMEKKJJZHNQEIZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

Methyl-1H-1,2,4-triazole-3-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the synthesis of various nucleoside analogues

Cellular Effects

Its derivative Ribavirin is known to have antiviral properties

Molecular Mechanism

It is known to be a precursor in the synthesis of Ribavirin, a nucleoside analogue Nucleoside analogues can interfere with the replication of viral RNA and DNA by inhibiting nucleoside metabolic enzymes

Metabolic Pathways

It is known to be a precursor in the synthesis of Ribavirin, a nucleoside analogue Nucleoside analogues can interfere with the replication of viral RNA and DNA by inhibiting nucleoside metabolic enzymes

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

  • Oxidation yields carboxylic acids.
  • Reduction produces alcohol derivatives.
  • Substitution results in various functionalized triazole derivatives.

Comparison with Similar Compounds

  • 1,2,4-Triazole-3-carboxylic acid
  • 3-Methyl-1H-1,2,4-triazole
  • 3-Amino-1H-1,2,4-triazole

Comparison: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its methyl group at the 1-position, which influences its reactivity and biological activity. Compared to 1,2,4-Triazole-3-carboxylic acid, the methyl derivative exhibits different pharmacokinetic properties and enhanced stability .

Properties

IUPAC Name

1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKKJJZHNQEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815588-82-0
Record name 1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (280 mg) and methanol (1 ml) were added to potassium hydroxide (145 mg) in water (1 ml). The reaction was stirred for 3 h at RT. The solvent was evaporated and the residue was loaded onto an aminopropyl SPE cartridge (5 g) in DMF. The cartridge was washed with 10% methanol in DCM (3×15 ml), followed by 30% acetic acid in methanol. The appropriate fractions were combined, the solvent was evaporated and the residue dried at 50° C. under vacuum to give title compound (180 mg).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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